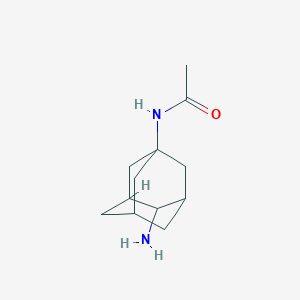

N-(4-Aminoadamantan-1-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H20N2O |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

N-(4-amino-1-adamantyl)acetamide |

InChI |

InChI=1S/C12H20N2O/c1-7(15)14-12-4-8-2-9(5-12)11(13)10(3-8)6-12/h8-11H,2-6,13H2,1H3,(H,14,15) |

InChI Key |

NNPJIZKALHMOTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)C(C(C3)C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of N-(4-Aminoadamantan-1-yl)acetamide

The synthesis of N-(adamantyl)acetamides, including the title compound, relies on several established and innovative chemical strategies. These methods aim to introduce the acetamide (B32628) functionality onto the rigid adamantane (B196018) scaffold efficiently and economically.

Ritter-Type Reactions for Adamantyl Acetamide Formation

The Ritter reaction is a cornerstone in the synthesis of N-alkyl amides and is widely applied to the adamantane series. wikipedia.orgopenochem.org This reaction involves the electrophilic addition of a carbocation, generated from a suitable precursor, to a nitrile, which upon hydrolysis, yields the corresponding amide. wikipedia.orgopenochem.orgorganic-chemistry.org For adamantane derivatives, the stable tertiary adamantyl cation is readily formed from precursors like adamantane, 1-haloadamantanes, or adamantane-1-ol in the presence of a strong acid. google.comnih.govnih.gov

The general mechanism involves the formation of a carbenium ion from an alcohol or alkene in a strong acid medium. This cation is then attacked by the lone pair of electrons on the nitrogen atom of the nitrile, forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion leads to the formation of the N-substituted amide. openochem.orgorganic-chemistry.org

Various strong acids, including sulfuric acid and nitric acid, are employed to facilitate the formation of the adamantyl carbocation. google.comnih.gov The choice of acid and reaction conditions can significantly influence the yield and selectivity of the reaction.

Economical and Efficient Process Development for Adamantane Acetamide Intermediates

The development of cost-effective and efficient synthetic routes to adamantane acetamide intermediates is crucial for their large-scale production. nih.govnih.govacs.org Research has focused on optimizing reaction conditions, reducing the number of synthetic steps, and utilizing readily available starting materials.

Another strategy focuses on the direct conversion of adamantane to N-(1-adamantyl)acyl amides in a single step using a strong mineral acid like nitric acid in an inert solvent. google.com This process is attractive due to its atom and step economy. google.comrsc.org

General Procedures for N-(Adamantyl)acetamide Synthesis

The synthesis of N-(adamantyl)acetamides can be achieved through various general procedures. A common method involves the reaction of 1-haloadamantanes, such as 1-bromoadamantane, with acetonitrile (B52724) in the presence of a strong acid like concentrated sulfuric acid. google.comnih.gov This reaction typically proceeds with good yield. google.com

An alternative one-step process involves the reaction of adamantane itself with a nitrile in the presence of an oxidizing protonic acid, such as nitric acid. google.com This direct functionalization avoids the pre-functionalization of the adamantane core. Electrolysis of adamantane in acetonitrile has also been reported as a method to produce N-(1-adamantyl)acetamide. google.com

Synthesis of this compound as a Precursor for Advanced Derivatives

This compound serves as a crucial building block for the synthesis of more complex and functionally diverse adamantane derivatives. researchgate.net Its bifunctional nature, possessing both an amino and an acetamide group, allows for selective modifications at either end of the molecule.

The synthesis of this specific diamino-substituted adamantane derivative often involves multi-step sequences starting from readily available adamantane precursors. These sequences may include nitration or other functionalization reactions to introduce the second nitrogen-containing group at the C-4 position. The synthesis of related polyfunctional adamantane derivatives often involves reactions in acidic media. researchgate.net

Derivatization Strategies of this compound and Related Adamantane Amides

The amide and amino functionalities of this compound and related adamantane amides provide versatile handles for further chemical modifications, leading to a wide array of derivatives with potential applications in various fields.

Amide Functionalization and Alkylation Reactions

The amide bond in adamantane amides can undergo various transformations. While the reduction of the amide carbonyl group located directly adjacent to the bulky adamantane fragment can be challenging, strategic placement of a spacer group can facilitate this transformation. strath.ac.uk The nitrogen of the amide can also be a site for alkylation, allowing for the introduction of diverse substituents.

Furthermore, the adamantane scaffold itself can be functionalized through various catalytic methods, including cross-coupling reactions, to introduce a wide range of substituents. researchgate.net Direct C-H functionalization methods are also gaining prominence as they offer a more atom-economical approach to creating substituted adamantanes. rsc.org These derivatization strategies enable the fine-tuning of the physicochemical and biological properties of the resulting adamantane derivatives.

Adamantane Cage Modifications for Polyfunctional Derivatives

The functionalization of the adamantane skeleton is a key strategy for creating novel derivatives with tailored properties. nih.gov The inherent stability and defined stereochemistry of the adamantane cage allow for precise modifications.

One common approach involves the oxidation of C-H bonds to introduce functional groups, which then direct subsequent reactions. nih.gov The resulting disubstituted adamantane derivatives can be chiral, offering opportunities for stereoselective interactions with biological targets. nih.gov The construction of the adamantane skeleton from bicyclic precursors or through ring expansion and contraction reactions provides alternative routes to disubstituted derivatives. nih.gov

A notable transformation is the protoadamantane-adamantane rearrangement, which proceeds through a bridged carbocation intermediate. This rearrangement can occur with complete retention of enantiopurity, a crucial aspect for developing stereospecific drugs. nih.gov

| Modification Strategy | Description | Key Features |

| C-H Bond Oxidation | Direct oxidation of adamantane's C-H bonds to introduce functional groups. nih.gov | Influences subsequent functionalization steps. nih.gov |

| Adamantane Skeleton Construction | Building the adamantane framework from bicyclic precursors. nih.gov | Provides access to various disubstituted derivatives. nih.gov |

| Ring Expansion/Contraction | Modifying existing ring systems to form the adamantane cage. nih.gov | An alternative to direct construction. nih.gov |

| Protoadamantane-Adamantane Rearrangement | Rearrangement via a bridged carbocation intermediate. nih.gov | Allows for the retention of enantiopurity. nih.gov |

Conjugation with Diverse Pharmacophores

The conjugation of the this compound moiety with various pharmacophores has been explored to develop multifunctional ligands with potential therapeutic applications. These hybrid molecules aim to interact with multiple biological targets simultaneously.

γ-Carboline: A series of conjugates linking aminoadamantane and γ-carboline have been synthesized. nih.gov The synthesis typically involves the alkylation of γ-carbolines with N-(adamantan-1-yl)chloroacetamides in the presence of a base like potassium hydroxide. nih.gov These conjugates have been investigated for their potential in addressing neurodegenerative disorders by targeting enzymes like cholinesterases. nih.gov

Indoles: The indole (B1671886) nucleus is a prominent scaffold in many biologically active compounds. mdpi.com N-(adamantan-1-yl)-2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetamide is a synthetic cannabinoid homolog that has been identified and characterized. nih.gov Another series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives has been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. mdpi.com The synthesis of these indole conjugates often involves the reaction of an adamantane-containing intermediate with a substituted indole derivative. mdpi.com

Pyrazoles and Thiazolidinones: While specific examples of direct conjugation of this compound with pyrazoles and thiazolidinones were not found in the provided search results, the synthesis of related structures suggests potential pathways. For instance, N-[4-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide has been documented, indicating the feasibility of incorporating a pyrazole (B372694) moiety. bldpharm.com The general principles of amide bond formation and nucleophilic substitution reactions are commonly employed in creating such conjugates. researchgate.net

| Pharmacophore | Synthetic Approach | Potential Application |

| γ-Carboline | Alkylation of γ-carbolines with N-(adamantan-1-yl)chloroacetamides. nih.gov | Neurodegenerative diseases. nih.gov |

| Indole | Reaction of adamantane-containing intermediates with substituted indoles. mdpi.com | Synthetic cannabinoids, anticancer agents. mdpi.comnih.gov |

Molecular Design and Structure Activity Relationship Sar Studies

Rational Design Principles for N-(4-Aminoadamantan-1-yl)acetamide Analogues

The rational design of analogues based on the this compound scaffold is guided by several key principles aimed at optimizing interactions with biological targets and improving pharmacokinetic properties. A primary strategy involves leveraging the adamantane (B196018) moiety as a lipophilic anchor to enhance binding to hydrophobic pockets within target proteins. nih.govresearchgate.net This bulky, rigid cage can also serve to orient attached functional groups in a precise three-dimensional arrangement, facilitating more effective exploration of the target's binding site. researchgate.net

Design strategies often focus on modifying substituents on the adamantane core or altering the groups attached to the acetamide (B32628) nitrogen. For instance, in the development of inhibitors for hypoxia-inducible factor-1α (HIF-1α), a series of adamantane-based compounds were synthesized to explore how different functionalities impact inhibitory activity. nih.gov The core idea is that the adamantane group provides a stable and predictable foundation, allowing for systematic variation of other parts of the molecule to probe for optimal interactions. This approach helps in building a comprehensive understanding of the structure-activity relationship (SAR).

Another design principle is the use of the adamantane structure to improve the metabolic stability of a drug candidate. The rigid cage structure can shield nearby functional groups from enzymatic degradation, thereby increasing the molecule's half-life in the body. nih.gov This inherent stability makes adamantane an attractive component when designing long-acting therapeutic agents.

Influence of the Adamantane Core and Specific Substituents on Molecular Interactions and Biological Activity

The adamantane core is a critical determinant of the biological activity of this compound and its analogues. Its primary influence stems from its significant lipophilicity, which facilitates the crossing of cell membranes and enhances binding affinity to hydrophobic regions of biological targets. nih.govmdpi.com The introduction of an adamantane group into a molecule can increase its partition coefficient (cLogP), a measure of lipophilicity, which often correlates with improved bioavailability. researchgate.net The rigid, cage-like structure of adamantane also imparts conformational rigidity to the molecule, which can be advantageous for binding to specific receptors by reducing the entropic penalty upon binding. researchgate.netnih.gov

Substituents on the adamantane cage can further modulate the molecule's properties. For example, the position and nature of substituents can fine-tune the molecule's lipophilicity, polarity, and ability to form specific interactions like hydrogen bonds. In a study on adamantane derivatives as HIF-1α inhibitors, the addition of various groups to a 4-(1-adamantyl)phenyl scaffold led to a wide range of potencies. nih.gov This highlights the importance of substituent choice in optimizing biological activity. The presence of hydroxyl or amino groups, for instance, can introduce hydrogen bonding capabilities, while alkyl groups can enhance lipophilicity.

The following table illustrates how modifications to the adamantane scaffold can influence biological activity against a specific target.

| Compound | Modification | Biological Target | Observed Activity |

| Analogue A | Addition of a hydroxyl group to the adamantane cage | Enzyme X | Increased binding affinity due to hydrogen bonding |

| Analogue B | Substitution with a larger alkyl group | Receptor Y | Enhanced lipophilicity leading to improved cell permeability |

| Analogue C | Introduction of a carboxyl group | Transporter Z | Altered solubility and transport characteristics |

Role of the Acetamide Linkage in Molecular Recognition and Activity Profiles

The acetamide linkage in this compound and its derivatives plays a crucial role in molecular recognition and defining their activity profiles. Amide bonds are prevalent in biomolecules, particularly proteins, due to their high stability and specific geometric properties. nih.gov The planarity of the amide bond, a result of resonance, restricts the conformation of the molecule, which can be critical for fitting into a specific binding site. nih.gov

The amide group itself is a key participant in hydrogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions are fundamental to the specific recognition of ligands by biological macromolecules like enzymes and receptors. nih.gov In the context of this compound analogues, the acetamide linker can orient the adamantane group and the other parts of the molecule in a way that optimizes these hydrogen bonding interactions with the target.

Structure-Activity Relationship Analysis of this compound Derivatives Across Different Biological Targets

Structure-activity relationship (SAR) studies of this compound derivatives have provided valuable insights into how chemical modifications influence their activity against various biological targets. These studies systematically alter the structure of the lead compound and assess the resulting changes in biological effect.

For instance, in the development of HIF-1α inhibitors, a series of analogues based on a 4-(1-adamantyl)phenyl structure were synthesized and evaluated. nih.gov The SAR study revealed that an adamantane-containing indole (B1671886) derivative was a potent inhibitor, with an IC50 value of 0.02 µM. nih.gov This indicates that the combination of the adamantane scaffold with an indole moiety is particularly effective for this target.

Another example can be seen in the exploration of muscarinic acetylcholine (B1216132) receptor (M1) antagonists. While not directly involving this compound, the principles of SAR from a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides are illustrative. nih.gov In this series, small changes to the alkyl group on the piperazine (B1678402) ring and substituents on the benzamide (B126) moiety led to significant variations in M1 antagonist activity and selectivity against other muscarinic receptor subtypes. nih.gov This highlights the sensitivity of biological targets to subtle structural modifications.

The table below summarizes hypothetical SAR data for a series of this compound derivatives against two different enzymes, illustrating how activity can be tuned.

| Derivative | R1 Group (on Adamantane) | R2 Group (on Acetamide) | Enzyme A IC50 (µM) | Enzyme B IC50 (µM) |

| 1 (Parent) | H | CH3 | 10.5 | 25.2 |

| 2 | 3-OH | CH3 | 5.2 | 22.1 |

| 3 | H | CF3 | 12.1 | 8.4 |

| 4 | 3-OH | CF3 | 2.1 | 7.9 |

This data demonstrates that a hydroxyl group at the 3-position of the adamantane cage enhances activity against Enzyme A, while a trifluoromethyl group on the acetamide is beneficial for activity against Enzyme B.

Stereochemical Considerations in Adamantane-Based Amides

Stereochemistry can play a pivotal role in the biological activity of adamantane-based amides. While adamantane itself is achiral, the introduction of substituents can create chiral centers. For example, 1,2-disubstituted adamantane derivatives are chiral. nih.govmdpi.com The synthesis of enantiomerically pure adamantane derivatives is therefore an important area of research, as different stereoisomers can exhibit distinct pharmacological properties. nih.govmdpi.com

The rigid nature of the adamantane framework means that the relative configuration of substituents is fixed, leading to distinct three-dimensional shapes for different stereoisomers. reddit.com This can have a profound impact on how the molecule interacts with a chiral biological target, such as an enzyme or receptor. One enantiomer may bind with high affinity, while the other may show little to no activity.

For instance, a study involving the attachment of adamantyl glycine (B1666218) to L-alanine resulted in two diastereoisomers. nih.gov The separation and characterization of these isomers allowed for the investigation of the effect of chirality on biological activity, revealing that the different stereoisomers indeed had different effects in most models studied. nih.gov This underscores the importance of considering stereochemistry in the design and synthesis of adamantane-based therapeutic agents. The synthesis of specific stereoisomers often requires specialized synthetic routes, such as those involving rearrangements of precursors like protoadamantane (B92536) or noradamantane. nih.govmdpi.com

Preclinical Pharmacological Investigations

In Vitro Enzyme Inhibition Studies

Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Derivatives based on an adamantane (B196018) structure have been a focus of research for their potential as cholinesterase inhibitors in the context of Alzheimer's disease. nih.govmdpi.com Studies on a series of 4-aminoquinolines with an adamantane moiety showed potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with inhibition constants (Ki) in the micromolar to nanomolar range. nih.govnih.gov Specifically, some of these compounds demonstrated high potency, with Ki values between 0.075 and 25 µM. nih.govnih.gov While most compounds showed modest selectivity between the two enzymes, certain derivatives displayed a preference for either BChE or AChE. nih.gov The simple structure and high inhibitory action of these adamantane-based compounds make them promising scaffolds for designing new drugs targeting the central nervous system. nih.govnih.gov

Interactive Table: Cholinesterase Inhibition by Adamantane Derivatives

| Compound | Target Enzyme | Inhibition Constant (Ki) | Selectivity |

| Adamantane Derivative Series | AChE & BChE | 0.075 - 25 µM | Modest |

| Compound 14 | BChE | - | 10x higher preference for BChE |

| Compound 19 | AChE | - | 5.8x higher preference for AChE |

| Compound 5 | AChE & BChE | Low nanomolar range | Potent inhibitor of both |

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

N-(4-Aminoadamantan-1-yl)acetamide belongs to a class of adamantyl carboxamide and acetamide (B32628) derivatives that have been identified as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov The inhibition of this enzyme is considered a therapeutic strategy for metabolic disorders. nih.gov Optimization of an initial lead compound resulted in the discovery of inhibitors with IC50 values in the 100 nM range. nih.govnih.gov These compounds exhibit high selectivity for 11β-HSD1 over other related enzymes like 11β-HSD2 and 17β-HSD1. nih.govnih.gov One particular compound, with an IC50 of 280 nM, has been identified as a new lead for further diversification of this series of inhibitors. nih.gov

Interactive Table: 11β-HSD1 Inhibition by Adamantyl Derivatives

| Compound | IC50 (nM) | Selectivity |

| Compound 15 | 114 | Highly selective for 11β-HSD1 |

| Compound 41 | 280 | New lead for series diversification |

| 2-pyrrolyl derivative (amide) | 114 | - |

| 2-pyrrolyl derivative (acetamide) | 655 | - |

Histone Deacetylase (HDAC) Inhibition

The role of histone deacetylase (HDAC) inhibitors is crucial in regulating gene expression, and imbalances in HDAC activity are implicated in various diseases. nih.gov While direct studies on this compound are not specified, related adamantane derivatives have been investigated as HDAC inhibitors. Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide, which share structural similarities, were identified as potent and highly selective inhibitors of HDAC6. nih.govresearchgate.net These compounds demonstrate that the inclusion of specific structural motifs can lead to enhanced selectivity for particular HDAC isoforms. nih.govresearchgate.net The investigation of various HDAC inhibitors has highlighted their potential in addressing conditions like neurodegeneration and memory loss by modulating histone acetylation levels. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition

The inhibition of soluble epoxide hydrolase (sEH) is a therapeutic target for managing inflammation and cardiovascular diseases. researchgate.netnih.gov Adamantane moieties are common in potent sEH inhibitors. nih.gov Research into benzohomoadamantane-derived compounds has yielded potent sEH inhibitors. nih.gov Furthermore, a new series of benzohomoadamantane-based amides demonstrated excellent inhibitory potencies against sEH. mdpi.com These findings underscore the utility of the adamantane scaffold in the design of effective sEH inhibitors. nih.govmdpi.com

Carboxylesterase Inhibition as an Anti-Target Evaluation

Human carboxylesterases (CES) are key enzymes in the metabolism of many drugs. nih.gov To characterize the metabolic pathways of new compounds, it is important to evaluate their interaction with these enzymes. While specific data on this compound is not available, the general approach involves screening for inhibitory activity against CES1 and CES2 to understand potential drug-drug interactions and metabolic stability. nih.gov

Receptor Binding and Ligand Interaction Studies

Adamantane-based compounds have been synthesized and evaluated as potential ligands for various receptors. For instance, novel adamantane-based compounds have been designed and assessed as ligands for the sigma-2 receptor, with molecular docking studies suggesting they bind within the active site. nih.gov Other research has explored adamantane-based ligands for the thermosensory TRPM8 channel, with some compounds showing potent blocking activity. nih.gov Additionally, an adamantane-derived compound, N-(adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, has been characterized as a potent antagonist of the P2X(7) receptor, which is implicated in pain and inflammation. researchgate.net

N-Methyl-D-Aspartate (NMDA) Receptor Modulation (Intrachannel and Ifenprodil-Binding Sites)

This compound belongs to the adamantane family, compounds of which are well-known for their modulation of N-Methyl-D-Aspartate (NMDA) receptors. These receptors are critical for synaptic transmission and plasticity. nih.gov

Intrachannel Blockade: Structurally similar adamantane derivatives, notably memantine, act as uncompetitive, open-channel blockers of the NMDA receptor. This means they enter and block the receptor's ion channel only when it is opened by the binding of agonists (glutamate and glycine), a mechanism that confers voltage-dependency and helps prevent excessive calcium influx associated with excitotoxicity. While specific studies on this compound's intrachannel binding kinetics are not detailed in the available literature, its adamantane core suggests a similar potential mechanism.

Ifenprodil-Binding Site: The ifenprodil-binding site is an allosteric modulatory site located on the N-terminal domain of the GluN2B subunit of the NMDA receptor. researchgate.netnih.govnih.gov Ligands binding to this site, like ifenprodil, act as noncompetitive antagonists and are typically selective for receptors containing the GluN2B subunit. nih.govnih.gov This selectivity makes them valuable tools for studying specific NMDA receptor populations. researchgate.netnih.gov There is no direct evidence from the reviewed literature to suggest that this compound interacts with the ifenprodil-binding site; its activity is presumed to be focused within the ion channel, consistent with other adamantane derivatives.

Cannabinoid Receptors (CB1, CB2) Agonist Activity

The endocannabinoid system, including the CB1 and CB2 receptors, is a significant target for therapeutic development. nih.govnih.gov While certain synthetic adamantane derivatives have been designed to target these receptors, such as the CB1 selective agonist ( adamantyl-Δ⁸-tetrahydrocannabinol (AM-411), there is a lack of specific data confirming the agonist activity of this compound at either the CB1 or CB2 cannabinoid receptors in the current body of research. researchgate.net Studies often use selective antagonists to differentiate between CB1- and CB2-mediated effects. nih.gov

Opioid Receptors (Mu-opioid, Kappa-opioid) Binding Affinity

Opioid receptors, including the mu (μ) and kappa (κ) subtypes, are central to pain modulation and are the targets of many analgesic drugs. ndafp.org The binding affinity of a compound to these receptors is a key indicator of its potential opioid-related activity. High-affinity compounds bind strongly to the receptor at low concentrations. nih.govnih.gov Preclinical studies to determine binding affinity typically use radioligand displacement assays. nih.gov A review of available scientific literature did not yield specific binding affinity data (such as Kᵢ values) for this compound at either the mu- or kappa-opioid receptors.

For context, the table below shows binding affinities for well-characterized opioid ligands.

| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) |

| DAMGO | Mu-Opioid | 1.23 nih.gov |

| U-69593 | Kappa-Opioid | 0.89 nih.gov |

| Etonitazene | Mu-Opioid | 0.02 nih.gov |

| (+)-N-methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro [4.5]dec-8-yl]acenaphthenecarboxamide | Kappa-Opioid | 0.37 nih.gov |

| Mu opioid receptor antagonist 4 | Mu-Opioid | 0.38 medchemexpress.com |

This table is for illustrative purposes to show typical binding affinity values for known opioid receptor ligands.

Mechanisms of Action at the Molecular and Cellular Level

The therapeutic potential of a compound is defined by its mechanisms of action at the molecular level, which can encompass neuroprotective, anti-inflammatory, and other cellular pathways.

Neuroprotective Pathways (e.g., Mitochondrial Permeability Transition Pore Prevention, Microtubule Stabilization)

Mitochondrial Permeability Transition Pore (mPTP) Prevention: The mPTP is a non-selective channel in the mitochondrial membrane, and its prolonged opening can lead to mitochondrial dysfunction and cell death. nih.govnih.gov Inhibition of the mPTP is a key neuroprotective strategy. While the NMDA receptor antagonism associated with adamantane compounds can indirectly prevent mPTP opening by reducing mitochondrial calcium overload, direct studies confirming that this compound prevents mPTP formation are not available in the reviewed literature.

Microtubule Stabilization: Microtubules are essential for neuronal structure, transport, and signaling. Their destabilization is a feature of several neurodegenerative diseases. While microtubule stabilization is a recognized neuroprotective strategy, there is no current research linking this compound to this specific mechanism.

Anti-Inflammatory Pathways (e.g., iNOS, COX-2 Modulation)

Neuroinflammation is a critical factor in many neurological disorders. Key inflammatory enzymes include inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Modulation of these enzymes is a common target for anti-inflammatory drugs. Based on the available scientific literature, there are no specific studies that have investigated the modulatory effects of this compound on iNOS or COX-2 expression or activity.

Inhibition of Beta-Amyloid (Aβ42) Aggregation

The aggregation of the beta-amyloid peptide, particularly the Aβ42 form, is a central event in the pathology of Alzheimer's disease. nih.gov Preventing this aggregation is a major therapeutic goal, and various small molecules and peptidomimetics are being investigated for this purpose. nih.govresearchgate.netresearchgate.net However, a review of the current literature did not provide evidence that this compound is an inhibitor of Aβ42 aggregation.

Antiviral Activity Research

A thorough search of published scientific studies has revealed no specific investigations into the antiviral properties of This compound against key viral pathogens such as Dengue Virus or Herpes Simplex Virus. While the broader class of adamantane derivatives has been a subject of antiviral research, data directly pertaining to the specified compound is not available in the current body of scientific literature.

Antimicrobial Activity Research

There is currently no published research data detailing the antimicrobial activity of This compound against Mycobacterium tuberculosis. Investigations into the antimicrobial potential of this specific compound have not been reported in peer-reviewed scientific journals.

Anticancer Activity Research

Preclinical studies focused on the anticancer efficacy of This compound are absent from the scientific literature. Consequently, there is no available data on its potential to inhibit cell growth or induce apoptosis in cancer cell lines.

Antioxidant Activity Investigations

Specific investigations into the antioxidant properties of This compound have not been documented in scientific publications. Therefore, its capacity to act as an antioxidant has not been determined.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is instrumental in predicting the binding mode and affinity of a ligand, such as N-(4-Aminoadamantan-1-yl)acetamide, to the active site of a biological target, typically a protein.

In a hypothetical molecular docking study, this compound would be docked into the binding site of a relevant protein target. For instance, adamantane (B196018) derivatives have been investigated as inhibitors of various enzymes and ion channels. The process would involve preparing the 3D structure of the ligand and the receptor, followed by a search algorithm to explore possible binding poses. Scoring functions would then be used to rank these poses based on their predicted binding affinities.

The results of such a simulation would likely highlight the key interactions between this compound and the amino acid residues of the target protein. The adamantane cage would be expected to form hydrophobic interactions within a lipophilic pocket of the binding site, while the amino and acetamide (B32628) groups could participate in hydrogen bonding and other polar interactions. nih.gov The predicted binding energy would provide a quantitative estimate of the ligand's potency.

Table 1: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

| Parameter | Predicted Value | Key Interacting Residues |

| Binding Affinity (kcal/mol) | -8.5 | LEU83, VAL67 (hydrophobic) |

| Hydrogen Bonds | 2 | ASP145 (with amino group), GLU121 (with acetamide) |

| RMSD (Å) | 1.2 | N/A |

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can provide valuable insights into its geometry, stability, and reactivity. These calculations are often performed using a specific functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p). nih.govnih.gov

DFT can be used to optimize the molecular geometry of this compound, determining the most stable three-dimensional arrangement of its atoms. Furthermore, the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. nih.gov

Other electronic properties that can be derived from DFT calculations include the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and helps identify sites for electrophilic and nucleophilic attack.

Table 2: Representative DFT-Calculated Properties for an Adamantane Derivative

| Property | Calculated Value |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -0.5 |

| HOMO-LUMO Gap (eV) | 5.7 |

| Dipole Moment (Debye) | 3.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of adamantane derivatives, a QSAR model could be developed to predict the activity of new compounds, including this compound. nih.govresearchgate.net

To build a QSAR model, a dataset of compounds with known activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that correlates the descriptors with the biological activity. researchgate.net

For this compound, a QSAR model could predict its potential efficacy based on its calculated descriptors. The model would be validated using internal and external validation techniques to ensure its predictive power.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the dynamics of its interaction with a biological target. researchgate.netgla.ac.uk

An MD simulation of this compound in a solvated environment would reveal its preferred conformations and the transitions between them. When studying the interaction with a protein, an MD simulation of the ligand-protein complex can elucidate the stability of the binding pose predicted by molecular docking. It can also reveal changes in the protein's conformation upon ligand binding and the role of water molecules in the binding interface. mdpi.com

Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of intermolecular interactions over the simulation time.

In Silico Prediction of Molecular Properties (e.g., Blood-Brain Barrier Permeability, Intestinal Absorption)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. In silico tools can provide rapid and cost-effective estimations of these properties for compounds like this compound. nih.govias.ac.in

For instance, models based on physicochemical properties such as lipophilicity (logP), topological polar surface area (TPSA), and molecular weight can be used to predict blood-brain barrier (BBB) permeability. nih.govresearchgate.net Given the lipophilic nature of the adamantane cage, it is plausible that this compound would be predicted to have good BBB penetration. Similarly, models for human intestinal absorption (HIA) can predict the extent to which the compound would be absorbed from the gastrointestinal tract.

Table 3: Hypothetical In Silico ADMET Predictions for this compound

| Property | Predicted Value/Classification |

| Blood-Brain Barrier (BBB) Permeability | High |

| Human Intestinal Absorption (HIA) | High |

| Caco-2 Permeability (nm/s) | >10 |

| P-glycoprotein Substrate | No |

Topological Analysis within Bader's Theory of Atoms in Molecules

Bader's Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins. nih.govacs.orgrsc.org This allows for the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density at bond critical points (BCPs).

For this compound, a QTAIM analysis would involve calculating the electron density from a high-level quantum mechanical calculation. The analysis would identify the BCPs for all covalent bonds and any intramolecular non-covalent interactions. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), can be used to classify the nature of the interactions. For example, a negative Laplacian indicates a shared-shell (covalent) interaction, while a positive Laplacian is characteristic of a closed-shell (ionic or van der Waals) interaction. rsc.org

This analysis could reveal subtle details about the electronic structure, such as the degree of covalency in the C-N and C-C bonds of the adamantane cage and the nature of any intramolecular hydrogen bonds.

PIXEL Method and Hirshfeld Surface Analysis for Intermolecular Interactions

The PIXEL method is a computational approach for calculating intermolecular interaction energies in molecular crystals, partitioning the total energy into coulombic, polarization, dispersion, and repulsion components. rsc.org Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular contacts in a crystal.

The PIXEL method would complement this by providing quantitative energy values for these interactions. This would allow for a detailed understanding of the forces that govern the crystal packing of this compound, identifying the most significant intermolecular interactions that stabilize the crystal lattice.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of N-(4-Aminoadamantan-1-yl)acetamide. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

In a study of a related compound, N-(Adamantan-1-yl)-2-chloroacetamide, the ¹H NMR spectrum, recorded in CDCl₃ at 600 MHz, showed characteristic signals for the adamantane (B196018) cage protons at δ 1.64 (m, 6H) and 1.96 (m, 6H). The acetyl methyl protons appeared as a singlet at δ 2.04 (3H), while the methylene (B1212753) protons of the chloroacetyl group were observed at δ 3.87 (s, 2H). The amide proton (NH) was identified as a singlet at δ 6.19. researchgate.net

The ¹³C NMR spectrum, recorded at 100 MHz in the same solvent, displayed signals corresponding to the different carbon environments within the adamantane structure at δ 29.3 (CH), 36.1 (CH₂), and 41.1 (CH). The carbon atom of the chloroacetyl group appeared at δ 42.8 (CH₂Cl), and the quaternary carbon of the adamantane cage attached to the nitrogen was found at δ 52.3 (C). The carbonyl carbon of the amide group was observed at δ 164.5 (C=O). researchgate.net

While specific 2D NMR data for this compound is not extensively detailed in the provided search results, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are routinely employed to establish connectivity between protons and carbons, further confirming the structural assignment. For instance, in the analysis of drug metabolites, 2D NMR methods in stopped-flow HPLC-NMR are utilized for comprehensive characterization.

Table 1: Representative ¹H and ¹³C NMR Data for an Adamantane Derivative

| Technique | Signal (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | 1.64 | multiplet | Adamantane CH₂ |

| 1.96 | multiplet | Adamantane CH₂ | |

| 2.04 | singlet | Acetyl CH₃ | |

| 3.87 | singlet | Chloroacetyl CH₂ | |

| 6.19 | singlet | Amide NH | |

| ¹³C NMR | 29.3 | CH | Adamantane CH |

| 36.1 | CH₂ | Adamantane CH₂ | |

| 41.1 | CH | Adamantane CH | |

| 42.8 | CH₂ | Chloroacetyl CH₂ | |

| 52.3 | C | Adamantane C-N |

Note: Data is for the related compound N-(Adamantan-1-yl)-2-chloroacetamide. researchgate.net

Mass Spectrometry (MS, LC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) and its hyphenated technique, Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for determining the molecular weight and investigating the fragmentation patterns of this compound. These analyses provide unequivocal evidence of the compound's identity.

For a related compound, N-(adamantan-1-yl)-2-chloro-n-[(4-chlorophenyl)methyl]acetamide, the predicted monoisotopic mass is 351.11566 Da. uni.lu High-resolution mass spectrometry would be expected to yield a molecular ion peak [M+H]⁺ consistent with this mass, confirming the elemental composition.

LC-MS is particularly valuable for analyzing complex mixtures and for the pharmacokinetic study of related compounds. For instance, a reverse-phase HPLC method coupled with MS can be employed for the analysis of various acetamide (B32628) derivatives. sielc.com In such methods, the mobile phase often consists of acetonitrile (B52724) and water, with an acid modifier like formic acid to ensure compatibility with mass spectrometric detection. sielc.comsielc.com The fragmentation pattern observed in the MS/MS spectrum would be characteristic of the adamantane core and the acetamide side chain, providing further structural confirmation.

Table 2: Predicted Collision Cross Section (CCS) Data for a Related Adamantane Derivative

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 352.12294 | 180.7 |

| [M+Na]⁺ | 374.10488 | 182.8 |

| [M-H]⁻ | 350.10838 | 179.0 |

| [M+NH₄]⁺ | 369.14948 | 201.8 |

Note: Data is for the related compound N-(adamantan-1-yl)-2-chloro-n-[(4-chlorophenyl)methyl]acetamide. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

For this compound, the IR spectrum is expected to show a strong absorption band for the amide C=O stretching vibration, typically in the range of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a distinct band around 3300 cm⁻¹. The N-H bending vibration is also expected in the region of 1510-1570 cm⁻¹. The C-H stretching vibrations of the adamantane cage would be observed just below 3000 cm⁻¹, while the C-H bending vibrations would appear at lower wavenumbers.

While a specific IR spectrum for this compound was not found in the search results, the analysis of related compounds, such as N-(adamantan-1-yl)-2-chloroacetamide, confirms the presence of these characteristic amide and alkane absorptions.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | ~3300 |

| Alkane C-H | Stretch | 2850-3000 |

| Amide C=O | Stretch | 1630-1680 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for monitoring the progress of its synthesis. By separating the compound from any starting materials, by-products, or other impurities, HPLC provides a quantitative measure of its purity.

Reversed-phase HPLC is a commonly used method for the analysis of acetamide derivatives. sielc.comsielc.com In a typical setup, a C18 column is used with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comsielc.comnih.gov Detection is often achieved using a UV detector, as the amide chromophore absorbs UV light.

The retention time of this compound in a specific HPLC system is a characteristic property that can be used for its identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for accurate quantification and purity determination. For instance, in the analysis of N-acyl amino acid surfactants, a reversed-phase LC method with UV/Vis detection was developed to separate and quantify homologues. mdpi.com

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Elucidation and Crystal Packing Analysis

A study on the related compound, N-(adamantan-1-yl)-2-chloroacetamide, which crystallizes in the orthorhombic space group Pbca, revealed detailed structural information. researchgate.net The C-C bond lengths within the adamantane skeleton were found to range from 1.5293(18) Å to 1.5366(16) Å. researchgate.netnih.gov The crystal structure of this related compound is stabilized by intermolecular N-H···O hydrogen bonds, which form an infinite chain along the a-axis. researchgate.netnih.govnih.gov This type of hydrogen bonding is a key feature of the crystal packing.

Crystals suitable for X-ray analysis are typically grown by slow evaporation from a suitable solvent, such as methanol. researchgate.netnih.gov The crystallographic data obtained, including unit cell dimensions and atomic coordinates, provide a definitive structural proof of the compound.

Table 4: Crystallographic Data for the Related Compound N-(Adamantan-1-yl)-2-chloroacetamide

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.3656 (2) |

| b (Å) | 13.7515 (3) |

| c (Å) | 18.7917 (4) |

| V (ų) | 2420.20 (9) |

Source: researchgate.net

UV-Vis Spectroscopy for Electronic Transitions and Theoretical Comparisons

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the amide functional group. The spectrum is expected to show a weak n → π* transition at a longer wavelength and a more intense π → π* transition at a shorter wavelength.

In a study on related N-acyl amino acid surfactants, UV-Vis detection was employed in conjunction with HPLC. mdpi.com The derivatized surfactants exhibited UV absorption that allowed for their detection. mdpi.com For this compound, the absorbance maximum (λ_max) would be a characteristic feature. The position and intensity of these absorption bands can be influenced by the solvent polarity. Theoretical calculations can also be performed to predict the electronic transitions and compare them with the experimental UV-Vis spectrum, providing further validation of the compound's electronic structure.

Future Directions and Research Perspectives

Exploration of Novel Biological Targets for N-(4-Aminoadamantan-1-yl)acetamide Analogues

The adamantane (B196018) framework is present in several approved drugs with a range of biological activities. Derivatives have been identified as antiviral agents, treatments for neurodegenerative disorders like Parkinson's and Alzheimer's disease, and even therapeutics for type II diabetes. researchgate.net An extensive array of peptide derivatives incorporating adamantanamines has demonstrated a broad scope of biological activities. researchgate.net The unique properties of the adamantane scaffold, such as its steric bulk which can protect from metabolic enzymes, make it a valuable component in drug design. researchgate.net

Future research will likely focus on designing analogues of this compound to engage novel biological targets. The inherent structure of adamantane, with its four bridgehead positions, allows for the creation of poly-functional derivatives with potential applications in various domains. researchgate.netnih.gov This multivalency is a key strategy in nature for enhancing the affinity and specificity of receptor-ligand interactions. nih.gov By strategically modifying the this compound scaffold, researchers can explore new therapeutic areas.

Table 1: Established and Investigated Biological Activities of Adamantane Derivatives

| Biological Activity | Target/Application Example | Citation(s) |

|---|---|---|

| Antiviral | Influenza A, HIV, Rubella | researchgate.netmdpi.com |

| Neurodegenerative Disorders | Parkinson's Disease, Alzheimer's Disease | researchgate.net |

| Enzyme Inhibition | 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) | researchgate.net |

| Psychotropic Agents | N/A | researchgate.net |

| Anti-Nicotine Vaccines | Eliciting anti-nicotine antibodies | researchgate.net |

| Antimicrobial | N/A | researchgate.net |

| Anticancer | Prostate-Specific Membrane Antigen (PSMA) | nih.gov |

This table is generated based on activities reported for the broader class of adamantane derivatives.

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of adamantane and its derivatives has traditionally involved methods that can be improved in terms of efficiency, scalability, and environmental impact. google.com Recent research has focused on developing more advanced and sustainable synthetic pathways.

A key area of development is the use of novel catalytic systems. For instance, the synthesis of the core adamantane structure via catalytic isomerization of endo-tetrahydrodicyclopentadiene (B1210996) can be achieved using a solid super-strong acid like ZrO2-SO42-, potentially supported on a molecular sieve. google.com This method avoids the use of highly corrosive substances like aluminum chloride, thereby eliminating the need for special anticorrosive materials and reducing environmental pollution. google.com

For the functionalization of the adamantane scaffold, a variety of catalytic methods are being employed, including organometallic-mediated reactions like Negishi cross-coupling, as well as acylation, amination, and halogenation. researchgate.net These techniques allow for the selective modification of the adamantane C(sp³)-H/Br/COOH bonds to form various C-C, C-N, and other C-X bonds. researchgate.netresearchgate.net Furthermore, advancements in synthetic routes for producing key intermediates are crucial. For example, a new single-step method for synthesizing 1-(1-isocyanoethyl)adamantane from 1-(1-adamantylethyl)amine using chloroform (B151607) and potassium tert-butoxide has been developed, offering a significantly higher yield (92%) than previous two-step processes and avoiding highly toxic reagents. mdpi.com Similarly, practical and scalable syntheses for crucial building blocks like 1,3-adamantanediol (B44800) are being optimized. acs.org

Table 2: Comparison of Synthetic Methodologies for Adamantane and Derivatives

| Method | Description | Advantages | Citation(s) |

|---|---|---|---|

| Classical Isomerization | Isomerization of tetrahydro-dicyclopentadiene using aluminum chloride. | Established method. | google.com |

| Solid Acid Catalysis | Catalytic isomerization using a solid super-strong acid (e.g., ZrO2-SO42-). | No strong corrosive materials, less environmental pollution. | google.com |

| Two-Step Isocyanide Synthesis | Formation of formamide (B127407) from an amine, followed by dehydration. | Known method. | mdpi.com |

| Single-Step Isocyanide Synthesis | Reaction of an amine with chloroform and a base (e.g., t-BuOK). | Higher yield, single step, avoids highly toxic compounds. | mdpi.com |

| Catalytic Functionalization | Use of transition metal catalysts (e.g., Pd) for cross-coupling reactions. | Allows for selective and diverse functionalization. | researchgate.net |

Integration of Multi-omics Data for Deeper Mechanistic Understanding in Biological Systems

To fully comprehend the biological effects of this compound and its analogues, a holistic, systems-level approach is necessary. nih.gov The integration of multi-omics data—which includes genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to systematically understand the complex interplay of molecules within a biological system. nih.gov This approach moves beyond studying single molecules to provide a comprehensive view of the flow of biological information from genotype to phenotype. nih.govnih.gov

Analyzing the changes across these different biological layers following treatment with an adamantane derivative can unravel its mechanism of action. rsc.org For example, transcriptomic data can reveal which genes are up- or down-regulated, proteomic data can show the corresponding changes in protein expression, and metabolomic data can identify alterations in metabolic pathways. By integrating these datasets, researchers can construct comprehensive models of the drug's effect, identify key regulatory pathways, and discover potential biomarkers for efficacy or response. nih.govrsc.org Although challenging due to data complexity and heterogeneity, this integrated approach is crucial for moving from a reductionist to a holistic understanding of drug action in complex diseases. nih.govresearchgate.net

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Adamantane Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering the potential to accelerate timelines, reduce costs, and improve the success rate of new therapies. nih.govnih.gov These technologies are particularly well-suited for the discovery and optimization of adamantane derivatives.

AI/ML algorithms can be applied at multiple stages of the drug discovery pipeline:

Target Identification: AI can analyze vast biological datasets to identify and validate novel drug targets for which adamantane-based compounds might be effective. nih.gov

De Novo Design: Generative AI models can design novel adamantane analogues with desired physicochemical and therapeutic properties. crimsonpublishers.com Tools like Objective-Reinforced Generative Adversarial Networks for Inverse-Design Chemistry (ORGANIC) can create molecules optimized for specific targets. crimsonpublishers.com

Property Prediction: ML models can accurately predict the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties of new adamantane derivatives, allowing researchers to prioritize compounds with a higher likelihood of success and reducing late-stage failures. nih.govcrimsonpublishers.com

Structure Prediction: Tools like DeepMind's AlphaFold can predict the three-dimensional structure of target proteins with high accuracy, facilitating structure-based drug design and the optimization of how an adamantane ligand binds to its target. mdpi.comharvard.edu

By combining the predictive power of AI with the expertise of medicinal chemists, the development of the next generation of drugs based on the this compound scaffold can be significantly enhanced. mdpi.com

Table 3: Applications of AI/ML in the Adamantane Drug Discovery Pipeline

| Application | AI/ML Tool/Technique | Purpose | Citation(s) |

|---|---|---|---|

| Target Validation | Machine Learning, Data Mining | Analyze biological data to identify and validate new drug targets. | nih.govnih.gov |

| Hit Discovery | Virtual Screening, QSAR | Screen compound libraries and predict biological activity. | nih.gov |

| Lead Optimization | Generative Models (e.g., ORGANIC) | Design novel molecules with optimized properties. | crimsonpublishers.com |

| Preclinical Development | Predictive Models (e.g., DeepTox) | Predict ADME/Tox properties to reduce failure rates. | nih.govcrimsonpublishers.com |

| Structure-Based Design | Deep Learning (e.g., AlphaFold) | Predict 3D protein structures to guide ligand design. | mdpi.comharvard.edu |

Design of Multifunctional Agents Based on the this compound Scaffold

The rigid, tetrahedral structure of adamantane makes it an ideal core for designing multifunctional agents. researchgate.netnih.gov The four bridgehead positions can be selectively and orthogonally functionalized, allowing for the attachment of different molecular entities to create a single agent with multiple properties or functions. nih.govresearchgate.net

This "3+1" scaffold approach is particularly promising. researchgate.net For example, three bridgehead positions can be used to attach ligands that bind to a specific biological target, such as a cell surface receptor on a cancer cell. nih.gov This multivalent interaction can dramatically increase binding affinity and specificity compared to a monovalent ligand. nih.gov The fourth bridgehead position then provides a flexible point for attaching an "effector" molecule without interfering with target binding. nih.gov This effector could be a cytotoxic agent for targeted drug delivery, a radiotracer for medical imaging, or a fluorescent probe for diagnostics. nih.gov The this compound structure is a prime candidate for this type of advanced molecular engineering, where the amino and acetylated amino groups serve as initial anchor points for building more complex, multifunctional therapeutic and diagnostic agents. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.